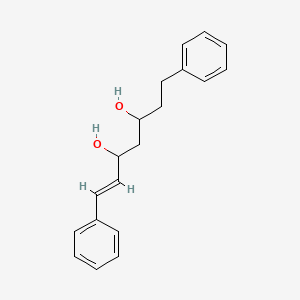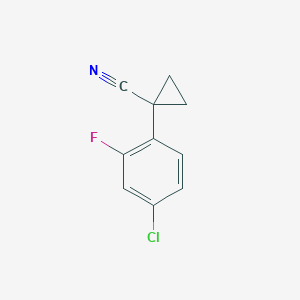
(E)-1,7-diphenylhept-1-ene-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,7-diphenylhept-1-ene-3,5-diol is an organic compound characterized by a heptene backbone with phenyl groups attached at the first and seventh positions, and hydroxyl groups at the third and fifth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,7-diphenylhept-1-ene-3,5-diol typically involves multi-step organic reactions. One common method starts with the preparation of a heptene backbone, followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The hydroxyl groups are then introduced via hydroboration-oxidation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and borane for the hydroboration step.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,7-diphenylhept-1-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of heptane derivatives with hydroxyl groups.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1,7-diphenylhept-1-ene-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of phenyl and hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of (E)-1,7-diphenylhept-1-ene-3,5-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl groups can engage in π-π interactions. These interactions can influence biological pathways, such as the inhibition of oxidative stress and modulation of enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-diphenylheptane-3,5-diol: Lacks the double bond present in (E)-1,7-diphenylhept-1-ene-3,5-diol.
1,7-diphenylhept-1-ene-3,5-dione: Contains ketone groups instead of hydroxyl groups.
1,7-diphenylhept-1-ene-3,5-diol: A structural isomer with different stereochemistry.
Uniqueness
This compound is unique due to its specific arrangement of phenyl and hydroxyl groups along with the presence of a double bond, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C19H22O2 |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(E)-1,7-diphenylhept-1-ene-3,5-diol |
InChI |
InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18-21H,12,14-15H2/b13-11+ |
InChI-Schlüssel |
YSRHCYXKOMRFPK-ACCUITESSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCC(CC(/C=C/C2=CC=CC=C2)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(CC(C=CC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one](/img/structure/B15127799.png)
![5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B15127805.png)


![4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B15127842.png)
![[4-[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl 6-hydroxy-2-methoxy-3-[5-[(2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]pentoxy]-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B15127846.png)







